

Tolcapone-d4: Certificate of Analysis and Quality Control Parameters - A Technical Guide

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Compound of Interest

Compound Name: Tolcapone-d4

Cat. No.: B587624

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This technical guide provides a comprehensive overview of the typical certificate of analysis and quality control parameters for **Tolcapone-d4**. **Tolcapone-d4** is the deuterated analog of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT). It is widely used as an internal standard in pharmacokinetic and metabolic studies of Tolcapone, enabling accurate quantification in biological matrices by mass spectrometry. This guide details the critical quality attributes of **Tolcapone-d4**, including its identity, purity, and isotopic enrichment, along with the analytical methodologies used for their determination.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for **Tolcapone-d4** provides a summary of the quality control tests performed on a specific batch of the material. The following table summarizes the typical parameters and their acceptance criteria.

| Parameter | Specification | Method Reference |
|---------------------------------|------------------------|-------------------|
| Identification | | |
| ¹ H-NMR Spectroscopy | Conforms to structure | QC-NMR-01 |
| Mass Spectrometry (MS) | Conforms to structure | QC-MS-01 |
| Purity | | |
| HPLC (UV, 264 nm) | ≥ 98.0% | QC-HPLC-01 |
| Isotopic Enrichment | | |
| Deuterium Incorporation | ≥ 99% atom % D | QC-MS-02 |
| Physical Properties | | |
| Appearance | Yellow to Orange Solid | Visual Inspection |
| Solubility | Soluble in DMSO | Internal Method |
| Residual Solvents | | |
| As per USP <467> | Meets requirements | QC-GC-01 |

Experimental Protocols

Detailed methodologies for the key quality control experiments are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Tolcapone-d4**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Inertsil ODS C18, 250 x 4.6 mm, 5μm[1].
- Mobile Phase: A mixture of 40 volumes of mixed phosphate buffer (KH₂PO₄ + K₂HPO₄, pH 4.0), 20 volumes of acetonitrile, and 40 volumes of methanol[1].

- Flow Rate: 1.0 mL/min[1].
- Detection: UV at 264 nm[1].
- Injection Volume: 10 µL.
- Procedure: A solution of **Tolcapone-d4** is prepared in the mobile phase and injected into the HPLC system. The peak area of **Tolcapone-d4** is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a critical tool for confirming the molecular weight of **Tolcapone-d4** and determining its isotopic enrichment.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
- Scan Mode: Full scan for identity confirmation and Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) for isotopic enrichment.
- Procedure for Identity: The mass spectrum of **Tolcapone-d4** is acquired and the molecular ion peak corresponding to its deuterated mass is confirmed.
- Procedure for Isotopic Enrichment: The relative intensities of the mass isotopologues (d0 to d4) are measured. The isotopic enrichment is calculated by determining the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

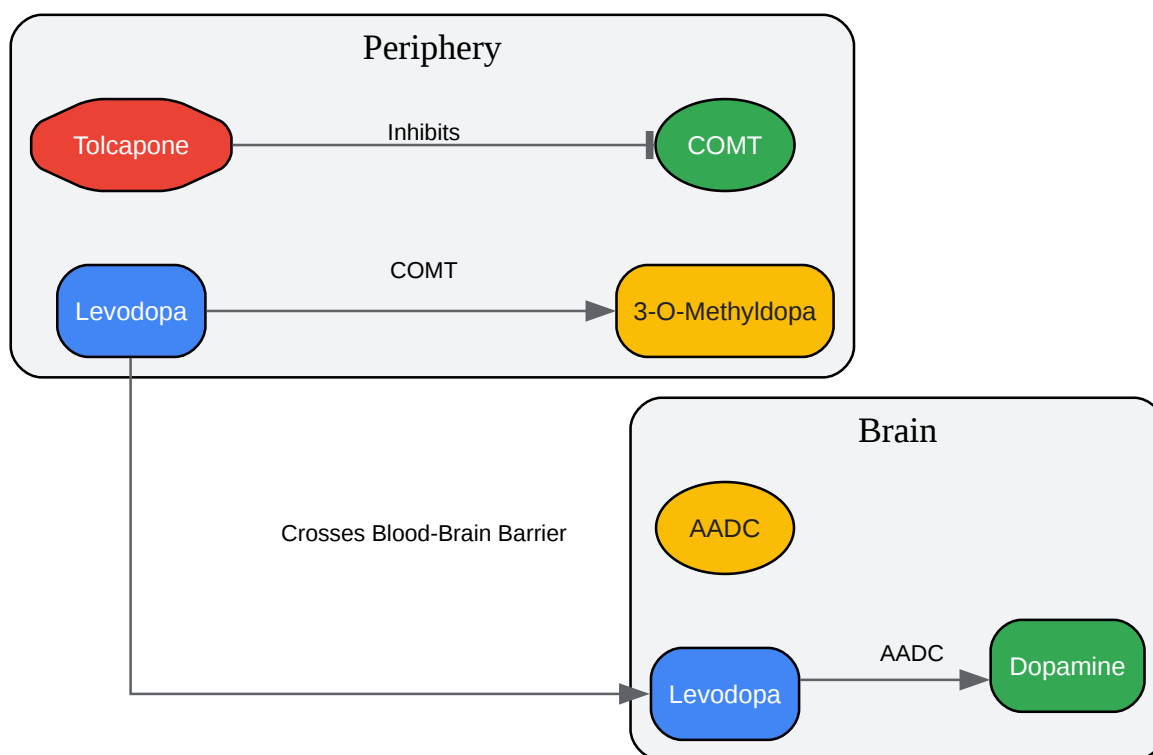
¹H-NMR spectroscopy is used to confirm the chemical structure of **Tolcapone-d4** and to ensure the absence of significant protonated impurities.

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Procedure: A sample of **Tolcapone-d₄** is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts and coupling patterns are compared to a reference spectrum or to the known spectrum of unlabeled Tolcapone, taking into account the absence of signals from the deuterated positions. The absence of signals in the region corresponding to the deuterated protons on the phenyl ring confirms successful deuteration.

Signaling Pathway and Experimental Workflow Visualizations

Tolcapone's Mechanism of Action: COMT Inhibition

Tolcapone exerts its therapeutic effect in Parkinson's disease by inhibiting the enzyme Catechol-O-Methyltransferase (COMT). COMT is responsible for the metabolic breakdown of levodopa to 3-O-methyldopa. By inhibiting COMT, Tolcapone increases the bioavailability of levodopa in the brain, where it is converted to dopamine.

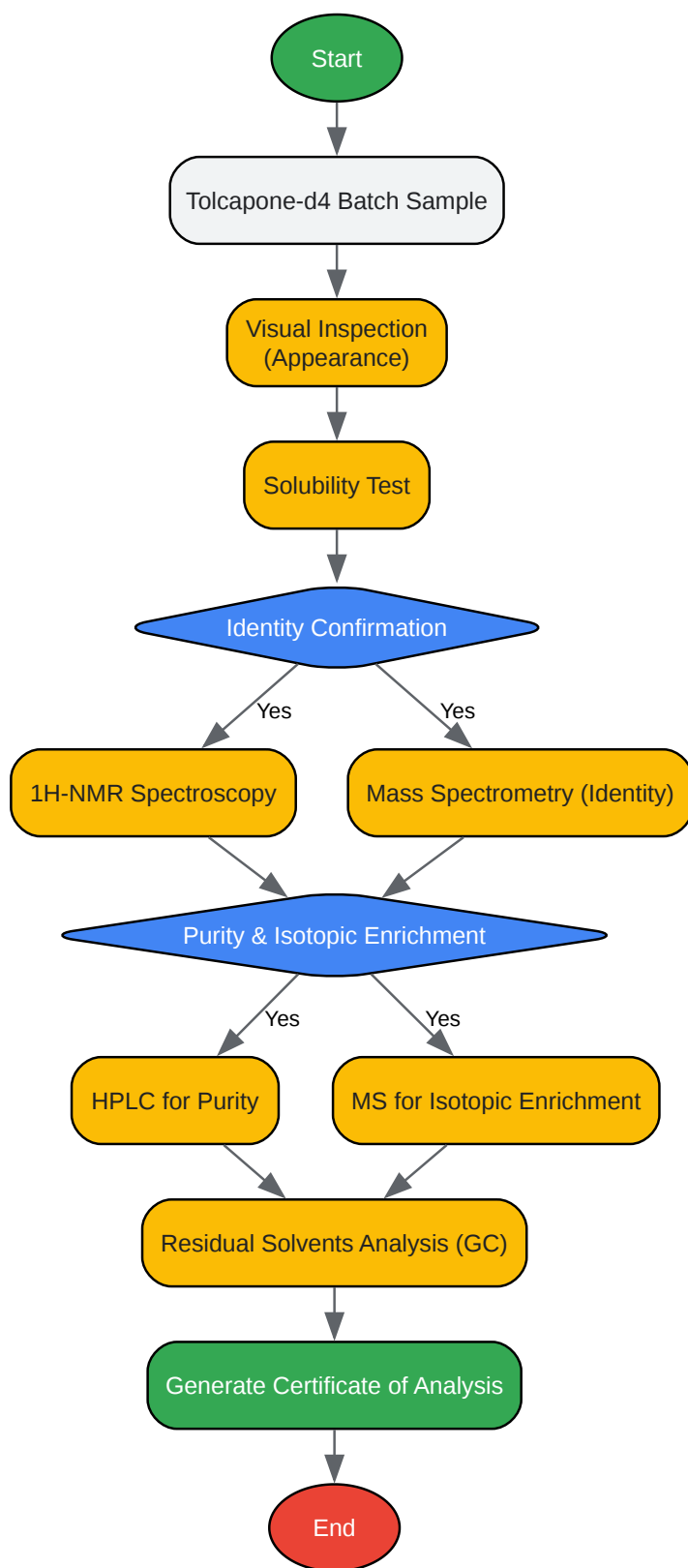


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Caption: Tolcapone inhibits COMT, increasing Levodopa's availability to the brain.

Experimental Workflow for Tolcapone-d4 Quality Control

The following diagram illustrates the logical flow of the quality control testing process for a batch of **Tolcapone-d4**.



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Caption: Quality control workflow for **Tolcapone-d4** from sample to CoA.

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References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
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